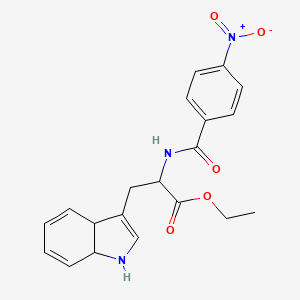

![molecular formula C20H28N4O3 B5601915 N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)

N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis methods for complex molecules like "N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide" often involve multi-step synthetic routes, starting from simple precursors to achieve the desired molecular framework. Compounds with piperidine and imidazole rings, similar to the subject molecule, are synthesized through various strategies, including nucleophilic substitution, cycloaddition, and amidation reactions. For example, the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging studies involves nucleophilic displacement reactions, demonstrating the feasibility of complex molecular constructions (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and imidazole rings is characterized by their conformational flexibility and the spatial orientation of their functional groups. These structural features significantly influence their interaction with biological targets. For instance, conformational analysis using molecular modeling methods such as AM1 has provided insights into the energetic stability and preferred conformations of cannabinoid receptor antagonists, demonstrating the impact of molecular structure on biological activity (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds with piperidine and imidazole rings include alkylation, acylation, and metal-catalyzed cross-coupling reactions. These reactions modify the chemical properties of the molecule, affecting its reactivity, stability, and potential for further functionalization. For example, the synthesis of imidazo[1,2-a]pyridine derivatives highlights the versatility of these molecules in undergoing various chemical reactions to achieve desired modifications (Li et al., 2020).

Physical Properties Analysis

The physical properties of molecules like "this compound," such as solubility, melting point, and crystal structure, are crucial for their application in different fields. These properties are determined by the molecular structure and the distribution of functional groups within the molecule. Crystal structure studies and density functional theory (DFT) calculations can provide insights into the molecule's physical characteristics and stability (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties of such molecules, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and photostability, are influenced by the electronic environment created by the functional groups. Studies involving the synthesis and biological evaluation of related compounds provide a foundation for understanding the chemical behavior and potential applications of "this compound" (Porreca et al., 2006).

Applications De Recherche Scientifique

Receptor Interaction and Effects

Studies have demonstrated the compound's interaction with serotonin receptors, revealing its potency and selectivity. For instance, WAY-100635 has been identified as a potent and selective antagonist of the 5-HT1A receptor, providing valuable insights into the inhibitory actions on serotonin neuronal firing (Craven, Grahame-Smith, & Newberry, 1994). Furthermore, the pharmacological profile of WAY-100635 showcases its utility as a standard antagonist in studying 5-HT1A receptor function, indicating no agonist or partial agonist activity in functional assays (Forster et al., 1995).

Synthesis and Chemical Analysis

Advancements in synthesis methodologies are highlighted by the microwave-assisted direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, demonstrating the efficacy of microwave assistance in producing carboxamides (Milosevic et al., 2015). This reflects the compound's versatility and the evolving techniques in its synthesis.

Imaging and Radioligand Studies

The compound's utility extends to imaging studies, where [18F]p-MPPF serves as a radiolabeled antagonist for studying 5-HT1A receptors with positron emission tomography (PET), encompassing research on its chemistry, radiochemistry, and application in animal and human PET studies (Plenevaux et al., 2000). This illustrates the compound's significance in neuroimaging and its contribution to understanding serotonergic neurotransmission.

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)imidazol-2-yl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3/c1-3-27-18-9-5-4-8-17(18)22-20(25)24-11-6-7-16(15-24)19-21-10-12-23(19)13-14-26-2/h4-5,8-10,12,16H,3,6-7,11,13-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRVVENPODTFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NC=CN3CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

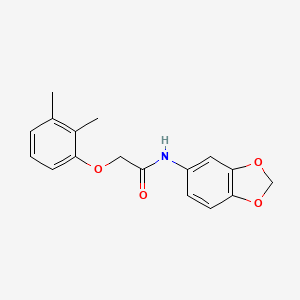

![N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B5601836.png)

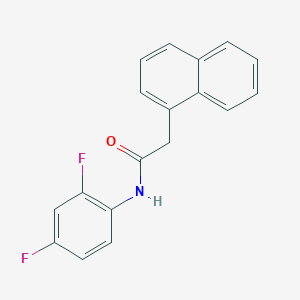

![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)

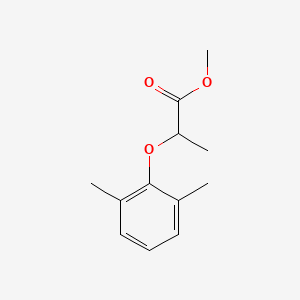

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)

![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)

![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)

![2-[(4-biphenylylmethyl)thio]-1,3-benzoxazole](/img/structure/B5601928.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)